4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
Description
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
InChI Key |
ACPIWQVDQUXVEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C(=CN=C21)F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination at Positions 4 and 5
Method: Electrophilic fluorination using reagents such as Selectfluor® under anhydrous conditions (e.g., acetonitrile solvent at ~70°C) is employed to introduce fluorine atoms specifically at the 4 and 5 positions of the pyrrolo[2,3-B]pyridine core.
Regioselectivity Control: The use of bulky protecting groups, such as the tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the nitrogen, sterically directs fluorination to the 4,5-positions by shielding other reactive sites. Monitoring by ^19F NMR ensures selective difluorination with minimal over-fluorination.
Nitrogen Methylation
Method: Methylation of the nitrogen at position 1 is typically achieved by deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with methyl iodide (MeI). This step converts the N-H group to N-CH3, yielding 1-methyl-1H-pyrrolo[2,3-B]pyridine derivatives.
Reaction Conditions: The reaction is conducted under inert atmosphere, with temperature control (often 0°C to room temperature) to optimize yield and prevent side reactions.
Palladium-Catalyzed Cross-Coupling
Application: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a key step for constructing the pyrrolo[2,3-B]pyridine core and introducing various substituents.
Typical Reagents and Conditions:
Reagent/Component Amount/Equiv. Role 5-Bromo-1H-pyrrolo[2,3-B]pyridine 1 equiv Halogenated substrate Phenylboronic acid 1.2 equiv Boronic acid coupling partner Potassium carbonate 3 equiv Base Pd catalyst (e.g., Pd(dppf)Cl2) 0.05 equiv Catalyst Solvent (dioxane/water 2.5:1) Sufficient volume Reaction medium Temperature ~80°C Heating for reaction Procedure: The reaction mixture is degassed and heated under nitrogen atmosphere, followed by workup involving acidification, extraction, drying, and purification via ion-exchange resins or chromatography.
Protection and Deprotection Strategies
The TIPS group is commonly used to protect the nitrogen during fluorination and cross-coupling steps to prevent unwanted reactions at this site. It is introduced by reaction of the deprotonated nitrogen with tris(1-methylethyl)silyl chloride.
Deprotection is achieved under mild acidic or basic conditions, allowing selective removal of the TIPS group without affecting other functionalities.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. N-Protection | Silylation | NaH, tris(1-methylethyl)silyl chloride, THF, 0°C to RT | Formation of N-TIPS protected intermediate |
| 2. Electrophilic Fluorination | Fluorination | Selectfluor®, acetonitrile, 70°C | Introduction of fluorines at C4 and C5 |
| 3. N-Methylation | Alkylation | NaH, MeI, THF, inert atmosphere | Formation of N-methyl derivative |
| 4. Cross-Coupling | Suzuki-Miyaura coupling | Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, 80°C | Formation of substituted pyrrolopyridine |
Research Findings and Yield Data
Yields: N-TIPS protection yields range from 36–75%, depending on purification method (chromatography vs. crystallization).
Fluorination: High regioselectivity is achieved with minimal side products, confirmed by ^19F NMR.
Methylation: Efficient methylation with typical yields above 70%.
Cross-Coupling: Suzuki reactions proceed with yields varying from 50–80%, influenced by substrate and catalyst choice.
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and methylation; ^19F NMR monitors fluorination.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
X-ray Crystallography: Used for definitive structural confirmation, especially to verify fluorine positions and TIPS group orientation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Typical Yield (%) |
|---|---|---|---|
| Nitrogen Protection | NaH, TIPS-Cl, THF, 0°C to RT | Protect N-H to direct fluorination | 36–75 |
| Electrophilic Fluorination | Selectfluor®, Acetonitrile, 70°C | Introduce F at C4 and C5 positions | High regioselectivity |
| Nitrogen Methylation | NaH, MeI, THF, inert atmosphere | Methylate N1 position | >70 |
| Palladium Cross-Coupling | Pd catalyst, phenylboronic acid, K2CO3, dioxane/water, 80°C | Form substituted pyrrolopyridine core | 50–80 |
| Deprotection (if needed) | Acidic or basic conditions | Remove TIPS protecting group | Quantitative |
Chemical Reactions Analysis
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has been investigated for several pharmacological activities:
-
Anticancer Activity :
- Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation through various mechanisms. One study highlighted its potential against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study published in the Bulletin of Chemical Society of Ethiopia evaluated various pyrrolo[2,3-b]pyridine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (PC3 and K562), suggesting their potential as lead compounds for cancer therapy .
Case Study 2: Anticonvulsant Properties
In another investigation focused on anticonvulsant activity, derivatives of pyrrolo[2,3-b]pyridine were tested in animal models for their ability to prevent seizures induced by chemical agents. The results showed promising anticonvulsant effects comparable to existing treatments .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Core Modifications
- 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine : Features dual fluorine atoms at C4/C5 and a methyl group at N1. Fluorine’s electronegativity enhances dipole interactions and hydrophobic binding .
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22) : Substituted with bromine at C5 and methyl at N1. Bromine’s bulkiness may reduce solubility compared to fluorine but increases polarizability .
- 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (Compound 21f) : Contains an ethynylbenzonitrile group at C3 and a dimethoxyphenyl substituent at C5, favoring π-π stacking and hydrogen bonding .
Substitution Patterns
Key Methods
- 4,5-Difluoro-1-methyl : Likely synthesized via halogenation (fluorination) of a pyrrolo[2,3-b]pyridine precursor, followed by N-methylation using methyl iodide or similar reagents .
- Compound 22 : Synthesized via NaH-mediated methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine in THF, yielding 75% crystallized product .
- Compound 4h: Derived from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine via aldehyde condensation, achieving nanomolar FGFR inhibition .
Yield and Purity Trends
Purity for fluorinated compounds is typically >95% due to stringent chromatographic purification .
Physicochemical Properties
- Lipophilicity: Fluorine atoms in 4,5-Difluoro-1-methyl increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Solubility : The methyl group at N1 may reduce aqueous solubility relative to hydroxyl- or amine-substituted derivatives.
- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, prolonging half-life .
Biological Activity
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H4F2N2
- Molecular Weight : 154.12 g/mol
- CAS Number : 685513-89-7
Synthesis
The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors with pyrrole derivatives. Various methodologies have been explored to optimize yields and purity, including the use of polyfluoroalkyl-1,3-diketones in the reaction process .
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. In particular, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and effectively arrest cell cycle progression in the G2/M phase. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrrolo ring enhance these biological activities .
Antimicrobial Properties
Compounds related to this compound have shown promising antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. The presence of fluorine atoms appears to play a critical role in enhancing the antimicrobial efficacy of these compounds .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This area of research is still developing but shows promise for future therapeutic applications .
Study 1: Apoptosis Induction in A549 Cells
A study conducted by researchers aimed at evaluating the apoptotic effects of this compound on A549 cells. The findings indicated a significant increase in apoptotic markers and a notable decrease in cell viability when treated with this compound compared to controls. This study underscores the compound's potential as an anticancer agent .
Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of various pyrrolo derivatives against Escherichia coli and Staphylococcus aureus. Results showed that specific modifications to the pyrrolo structure led to enhanced antibacterial properties, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
